Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)-
Description
Piperazine derivatives are heterocyclic compounds widely recognized for their pharmacological versatility, including anticancer, anti-inflammatory, and antimicrobial activities . Piperazines are frequently modified at the N-1 and N-4 positions to optimize pharmacological profiles, as seen in compounds targeting FLT3 inhibition, PARP-1 selectivity, and antidiabetic activity .
Properties
CAS No. |
32905-69-4 |
|---|---|
Molecular Formula |
C14H28N2O |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-1-(4-methylpiperazin-1-yl)pentan-1-one |
InChI |
InChI=1S/C14H28N2O/c1-13(2,3)11-14(4,5)12(17)16-9-7-15(6)8-10-16/h7-11H2,1-6H3 |
InChI Key |
WTBIGFDDMGBTSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2,2,4,4-tetramethylvaleryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the product being purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is scaled up and optimized for large-scale production. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Medicinal Applications
1.1 Antidepressant and Antipsychotic Properties
Piperazine derivatives are known for their potential in treating psychiatric disorders. Research has indicated that certain piperazine compounds exhibit significant effects on neurotransmitter systems, particularly dopamine and serotonin pathways. For instance, studies on 1,2,4-piperazine derivatives have shown their ability to modulate dopamine and serotonin release in the rat prefrontal cortex, suggesting potential applications in treating depression and anxiety disorders .
1.2 Neuroprotective Effects
Recent studies have focused on the synthesis of N-methyl-piperazine chalcones as dual inhibitors for monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), both of which are implicated in neurodegenerative diseases like Alzheimer's. The synthesized compounds demonstrated promising inhibitory activities against these enzymes, indicating their potential as therapeutic agents for cognitive disorders .
1.3 Antimicrobial Activity
Piperazine derivatives have also been evaluated for their antimicrobial properties. Certain studies have reported that piperazine compounds can inhibit bacterial growth, making them candidates for developing new antibiotics. The structure-activity relationship (SAR) studies have highlighted specific substitutions on the piperazine ring that enhance antimicrobial efficacy.
Industrial Applications
2.1 Synthesis of Pharmaceuticals
Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in the production of drugs such as Ofloxacin and Zopiclone . The compound's ability to undergo selective methylation reactions makes it a valuable building block in organic synthesis.
2.2 Agricultural Chemicals
In addition to its medicinal uses, piperazine derivatives are being explored for applications in agricultural chemistry. They can act as intermediates in the synthesis of agrochemicals such as pesticides and herbicides. The versatility of piperazine chemistry allows for modifications that enhance the efficacy and safety profiles of these compounds.
Case Studies
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2,2,4,4-tetramethylvaleryl)piperazine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Trends and Structure-Activity Relationships (SAR)
- Substituent Bulk and Steric Effects : Branched alkyl groups (e.g., 2,2,4,4-tetramethylvaleryl) may improve metabolic stability by reducing enzymatic degradation, though this requires empirical validation. In contrast, bulky aromatic groups (e.g., trifluoromethyl benzyl) enhance target selectivity in FLT3 inhibitors .
- Aromatic vs. Alicyclic Substituents : Pyridinyl and benzyl groups improve cytotoxicity and receptor binding, as seen in SMO receptor antagonists . Conversely, alicyclic substituents (e.g., pyrrolidinyl) may reduce potency unless paired with electron-withdrawing groups .
- Electron-Deficient Moieties : Trifluoromethyl and sulfonyl groups enhance solubility and binding affinity in kinase inhibitors and PARP-1 antagonists .
- Synergistic Effects: Piperazine moieties often act synergistically with other pharmacophores. For example, aminoisoquinoline or imidazolyl groups are critical for FLT3 and antidiabetic activity, respectively .
Comparative Pharmacological Profiles
- Anticancer Activity : Piperazine derivatives with trifluoromethyl benzyl (IC₅₀ ~10–100 nM for FLT3) and pyridinyl groups (IC₅₀ <1 µM for SMO) show potent inhibition, whereas alicyclic derivatives are less effective .
- Antidiabetic Activity : PMS 812 (1-methyl-4-dichlorobenzyl derivative) improves glucose tolerance at 100 µmol/kg (po), highlighting the role of halogenated aromatics in insulin secretion .
Discussion of Contradictions and Limitations
While piperazine derivatives generally exhibit broad bioactivity, their efficacy is context-dependent. For instance:
- FLT3 Inhibitors: The 1-methyl-4-(trifluoromethylbenzyl)piperazine moiety alone is insufficient for activity, requiring complementary groups like aminoisoquinoline .
- N-Oxidation : N-oxides of antifilarial piperazines (e.g., CDRI Comp. 72/70) lose efficacy despite increased solubility, underscoring the importance of basicity and intact tertiary amines .
Biological Activity
Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Piperazine, 1-methyl-4-(2,2,4,4-tetramethylvaleryl)- , examining its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H24N2
- Molecular Weight : 224.36 g/mol
- CAS Number : [not available in search results]
Biological Activity Overview
Piperazine derivatives are known for their wide range of pharmacological effects, including:
- Antifilarial Activity : Some piperazine derivatives have shown promising results in treating filarial infections. For instance, a related piperazine compound demonstrated significant macrofilaricidal and microfilaricidal activities against Brugia malayi, with notable inhibition of protease activity at concentrations as low as 1 µM .
- Immunostimulatory Effects : Research on piperidine-containing derivatives suggests potential immunostimulating properties. One study indicated that certain derivatives exceeded the immunostimulating activity of established drugs like levamisole .
The biological activity of piperazine compounds often involves interactions with specific biological targets:
- Kinase Inhibition : The compound interacts with various kinases, which are critical in cell signaling pathways. For example, studies have shown that piperazine derivatives can selectively inhibit CDK4/6 kinases, which play a vital role in cell cycle regulation .
Case Studies and Research Findings
- Antifilarial Activity Study :
- Immunostimulatory Activity Study :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
